4-{[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid
Description
Properties
IUPAC Name |
4-[[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3-yl]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-2-11-29-18-9-7-16(8-10-18)19-13-30-21-20(19)22(26)25(14-24-21)12-15-3-5-17(6-4-15)23(27)28/h3-10,13-14H,2,11-12H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZALXKARQACDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Thienopyrimidinone
Reaction of 3-chloromethyl-thienopyrimidinone with methyl 4-hydroxybenzoate under basic conditions (e.g., potassium tert-butoxide in DMF) forms the methyl-protected intermediate. Subsequent saponification with lithium hydroxide in tetrahydrofuran/water (4:1) at 60°C yields the free benzoic acid.
Mitsunobu Reaction
Merck KGaA’s protocol for similar structures employs Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to couple 3-hydroxymethyl-thienopyrimidinone with methyl 4-hydroxybenzoate in THF. This method offers superior stereochemical control compared to alkylation.
Optimization and Yield Data
Challenges and Alternative Routes
Regioselectivity in Cyclization
Competing pathways during thienopyrimidinone formation may yield regioisomers. Patel et al. resolved this by using directing groups (e.g., nitro substituents) to steer cyclization.
Stability of the Propoxy Group
The propoxy chain is prone to oxidative degradation under harsh conditions. EP2187742B1 recommends inert atmospheres (N₂ or Ar) during high-temperature steps to preserve alkoxy substituents.
Chemical Reactions Analysis
Types of Reactions
4-{[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the thieno[2,3-d]pyrimidine core or the propoxyphenyl group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group in the thieno[2,3-d]pyrimidine core, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nitric acid, halogens, catalysts like iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, reduction can produce alcohols or amines, and substitution can introduce nitro or halogen groups.
Scientific Research Applications
4-{[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of organic semiconductors or other advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving the thieno[2,3-d]pyrimidine core.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-{[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of a target enzyme or receptor. The thieno[2,3-d]pyrimidine core is known to interact with various biological targets, potentially disrupting key pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
5-(4-Propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one: Similar core structure but lacks the benzoic acid moiety.
5-(4-Ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one: Similar core structure with an ethyl group instead of a propoxy group.
5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one: Similar core structure with dimethyl groups on the phenyl ring.
Uniqueness
4-{[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid is unique due to the combination of the thieno[2,3-d]pyrimidine core with a propoxyphenyl group and a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound 4-{[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid has garnered attention in recent years due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of thienopyrimidine derivatives, characterized by a thieno[2,3-d]pyrimidine core. The presence of the propoxyphenyl group and the benzoic acid moiety contribute to its physicochemical properties, which may influence its biological activity.
Research indicates that compounds with similar structures often exhibit a range of biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : Many thienopyrimidine derivatives act as inhibitors of specific enzymes, such as protein kinases and cyclooxygenases (COX), which are crucial in cancer and inflammatory pathways.
- Antimicrobial Properties : Some derivatives have shown promise as antibacterial and antifungal agents by disrupting microbial cell functions.
Biological Activity Data
The biological activity of this compound has been evaluated in various studies. Below is a summary table of its reported activities:
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of thienopyrimidine derivatives on breast cancer cell lines. Results indicated that these compounds could induce apoptosis through the activation of caspase pathways, suggesting their potential as anticancer agents.
- Anti-inflammatory Effects : In vitro studies demonstrated that this compound significantly inhibited the production of pro-inflammatory cytokines in macrophages stimulated with LPS. This suggests a mechanism involving the downregulation of NF-kB signaling pathways.
Research Findings
Recent findings have highlighted the compound's potential in treating conditions beyond cancer and inflammation:
- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits by modulating neurotransmitter systems.
- Cardiovascular Benefits : Some derivatives have shown promise in improving endothelial function and reducing oxidative stress markers in cardiovascular models.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 4-{[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid?
- Methodology : The compound can be synthesized via multi-step reactions involving thieno[2,3-d]pyrimidinone core formation followed by functionalization. A typical approach includes:
Core Synthesis : Cyclocondensation of 4-propoxyphenyl-substituted thiophene derivatives with urea or thiourea under acidic conditions to form the pyrimidinone ring .
Methylation and Substitution : Introduction of the methylene-benzoic acid group using nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction for ether linkages) .
- Key Characterization : Confirm intermediate purity via HPLC and final structure using /-NMR and HRMS.
Q. How can researchers resolve discrepancies in reported melting points for thieno[2,3-d]pyrimidinone derivatives?
- Analysis : Variations in melting points (e.g., 216–218°C vs. 221–224°C in similar compounds) may arise from polymorphic forms or residual solvents .
- Resolution : Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to detect solvent traces. Recrystallize using mixed solvents (e.g., ethanol/water) for consistent crystal forms .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Essential Methods :
- NMR Spectroscopy : Assign aromatic protons (δ 7.1–7.3 ppm for phenyl groups) and carboxylic acid protons (broad peak at δ 12–13 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]) with <2 ppm error .
- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm) and S-C vibrations (thieno ring at ~650 cm) .
Advanced Research Questions
Q. How can researchers design experiments to explore the structure-activity relationship (SAR) of this compound for kinase inhibition?
- Approach :
Analog Synthesis : Modify the 4-propoxyphenyl group (e.g., substituents at para/meta positions) and the benzoic acid moiety (e.g., esterification) .
Kinase Assays : Use fluorescence-based ATP competition assays (e.g., ADP-Glo™) to screen against kinase panels (e.g., EGFR, VEGFR).
Molecular Docking : Perform in silico studies using AutoDock Vina to predict binding modes to kinase active sites .
Q. What strategies mitigate poor aqueous solubility during in vitro bioactivity studies?
- Solutions :
- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity) .
- Salt Formation : Convert the benzoic acid to a sodium salt via treatment with NaOH (monitor pH stability) .
- Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine-based) to enhance bioavailability .
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemical configuration?
- Protocol :
Crystallization : Grow single crystals via slow evaporation in acetonitrile/ethyl acetate.
X-ray Diffraction : Collect data at 100K using synchrotron radiation (resolution ≤1.0 Å).
Refinement : Use SHELXL to refine the structure and validate with R-factors (<0.05) .
Q. What are the common pitfalls in interpreting -NMR spectra of thieno[2,3-d]pyrimidinone derivatives?
- Challenges :
- Signal Overlap : Aromatic protons (e.g., thieno vs. phenyl rings) may overlap. Use 2D NMR (COSY, HSQC) for deconvolution .
- Dynamic Effects : Rotameric states of the propoxyphenyl group can split signals. Acquire spectra at elevated temperatures (e.g., 50°C) .
Data Analysis & Reproducibility
Q. How should researchers address conflicting bioactivity results in different cell lines?
- Troubleshooting :
- Cell Line Validation : Confirm identity via STR profiling.
- Assay Consistency : Use internal controls (e.g., staurosporine for cytotoxicity) and replicate experiments (n≥3).
- Microenvironment Factors : Test under hypoxic vs. normoxic conditions, as thieno-pyrimidinones may exhibit oxygen-dependent activity .
Q. What statistical methods are appropriate for dose-response studies involving this compound?
- Recommendations :
- Nonlinear Regression : Fit data to a four-parameter logistic model (IC) using GraphPad Prism.
- Error Analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
